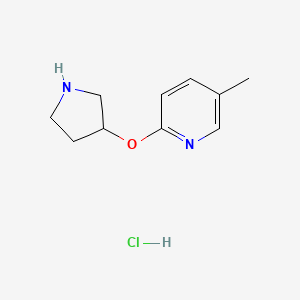

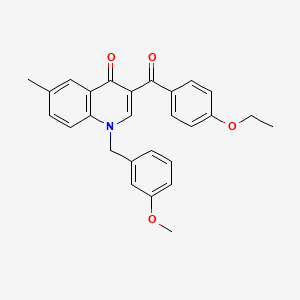

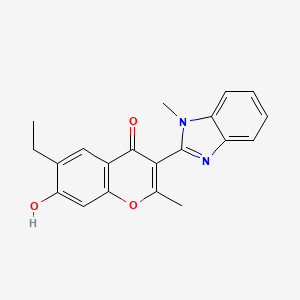

3-ブロモ-N-(4-((4-メチル-6-(ピペリジン-1-イル)ピリミジン-2-イル)アミノ)フェニル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a topic of interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis

The structure of similar compounds has been solved using various algorithms . For example, the four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11). In the crystal, the molecules are linked to one another through N—H⋯N hydrogen bonds, generating R22 (8) ring patterns and forming inversion dimers .作用機序

Target of Action

It’s worth noting that compounds with similar structures have been reported to have anti-inflammatory and analgesic activities .

Mode of Action

It’s known that similar compounds can interact with their targets through hydrogen bonds .

Biochemical Pathways

Compounds with similar structures have been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Result of Action

Compounds with similar structures have shown anti-inflammatory and analgesic activities .

実験室実験の利点と制限

One advantage of using 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide in lab experiments is its specificity for cancer cells. It targets several signaling pathways that are overexpressed in cancer cells, while sparing normal cells. However, one limitation is its potential toxicity, as kinase inhibitors can have off-target effects.

将来の方向性

There are several future directions for the research on 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide. One direction is to investigate its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to optimize its pharmacokinetic properties to increase its efficacy and reduce potential toxicity. Additionally, further research is needed to understand its mechanism of action and identify biomarkers that can predict its response in patients.

合成法

The synthesis method for 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide involves several steps. It starts with the reaction of 4-amino-3-bromoacetanilide with 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine to form 3-bromo-N-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-ylamino)phenyl)acetamide. This intermediate is then treated with benzoyl chloride to form the final product, 3-bromo-N-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzamide.

科学的研究の応用

- 用途: 研究者らは、ラジカルアプローチを用いて、1°、2°、および3°アルキルボロン酸エステルの触媒的脱臭素化を報告しました。この方法は、以前は知られていなかった形式的なアンチマルコフニコフアルケンヒドロメチル化を可能にします。 このシーケンスは、メトキシ保護された(−)-Δ8-THCやコレステロールなどの化合物に適用されています .

有機合成と脱臭素化

特性

IUPAC Name |

3-bromo-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN5O/c1-16-14-21(29-12-3-2-4-13-29)28-23(25-16)27-20-10-8-19(9-11-20)26-22(30)17-6-5-7-18(24)15-17/h5-11,14-15H,2-4,12-13H2,1H3,(H,26,30)(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTCTWDAVOTCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

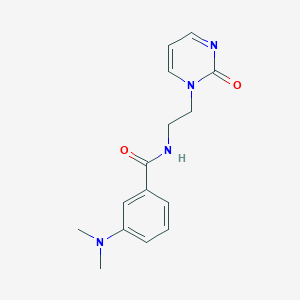

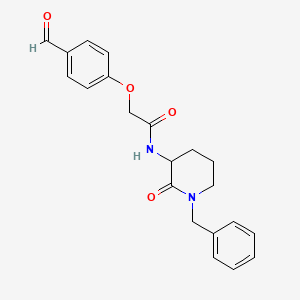

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)

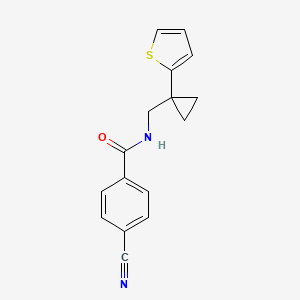

![N-{3-cyanofuro[3,2-b]pyridin-2-yl}-2,6-difluorobenzamide](/img/structure/B2387613.png)

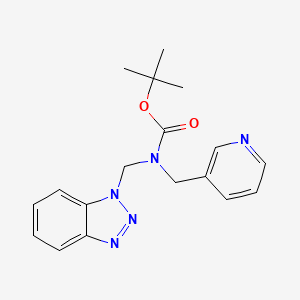

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)